molecular formula C18H17N3O4S B2982002 (2-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851808-52-1

(2-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2982002
CAS RN: 851808-52-1
M. Wt: 371.41
InChI Key: PXDWFCSDLOVPAI-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound with potential applications in scientific research. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

(2-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone and its derivatives have been explored for their potential antimicrobial and antioxidant properties. A study on the synthesis, antimicrobial, antioxidant, and docking studies of related compounds has demonstrated significant antibacterial activity and notable free radical scavenging activity. These findings suggest a potential application in the development of novel antimicrobial and antioxidant agents (Rashmi et al., 2014).

Enzyme Inhibition for Diabetes Management

Research into hindered phenolic aminothiazoles, which share structural motifs with the chemical , has uncovered their capability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This suggests a potential application in managing diabetes through the regulation of postprandial blood glucose levels. Additionally, these compounds exhibited antioxidant activity, further indicating their therapeutic potential (Satheesh et al., 2017).

Optical and Electrical Properties

The synthesis and characterization of oligobenzimidazoles derived from similar compounds have been studied for their optical, electrical, electrochemical, and thermal properties. Such research indicates applications in materials science, particularly in the development of materials with specific optical and electrical characteristics for use in electronic devices (Anand & Muthusamy, 2018).

Sensitization of Luminescence

Compounds structurally related to (2-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. This research highlights potential applications in the development of luminescent materials, which could be useful in a variety of fields including bioimaging and the creation of luminescent probes (Viswanathan & Bettencourt-Dias, 2006).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Investigations into novel bromophenol derivatives, which share a common framework with the compound , have demonstrated significant inhibition of carbonic anhydrase, an enzyme involved in pH regulation and associated with various diseases. This suggests potential therapeutic applications in treating conditions related to aberrant enzyme activity (Akbaba et al., 2013).

properties

IUPAC Name

(2-methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-16-8-3-2-7-15(16)17(22)20-10-9-19-18(20)26-12-13-5-4-6-14(11-13)21(23)24/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDWFCSDLOVPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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